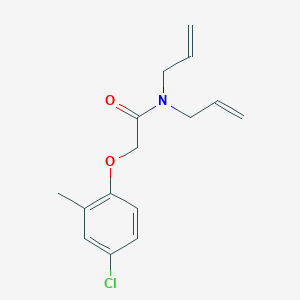
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide, also known as DCMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17ClNO2.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. For example, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to have herbicidal and insecticidal activities by disrupting the growth and development of plants and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is its potential toxicity, which requires careful handling and disposal. N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of novel drugs based on the structure of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide for the treatment of various diseases. Another area of interest is the investigation of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide as a potential herbicide or insecticide for agricultural use. Additionally, the use of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide as a polymer modifier or precursor for the synthesis of other compounds may also be explored in the future.
Métodos De Síntesis
The synthesis of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide as a product, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its herbicidal and insecticidal activities. In material science, N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been explored for its potential use as a polymer modifier and as a precursor for the synthesis of other compounds.
Propiedades
Nombre del producto |
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C15H18ClNO2 |
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-4-8-17(9-5-2)15(18)11-19-14-7-6-13(16)10-12(14)3/h4-7,10H,1-2,8-9,11H2,3H3 |
Clave InChI |
JYNUDPBRLNGBEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)





